5-(2-chloro-6-fluoro-3-methylphenyl)oxazole
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Description
Synthesis Analysis
Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring, are present in various biological activities . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . Complementary methods for direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 have been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Molecular Structure Analysis
The molecular formula of 5-(2-chloro-6-fluoro-3-methylphenyl)oxazole is C10H7ClFNO and it has a molecular weight of 211.62 g/mol.Chemical Reactions Analysis
Oxazole compounds are known for their wide spectrum of biological activities, leading researchers globally to synthesize diverse oxazole derivatives . The synthesis of oxazole derivatives has been carried out by various researchers, and they have been assessed for different biological activities .Mechanism of Action
Target of Action
Oxazole derivatives have been known to exhibit a wide spectrum of biological activities, and their targets often depend on the specific substitution pattern .
Mode of Action
Oxazole derivatives interact with their targets in various ways, often leading to changes in cellular processes . The specific interactions would depend on the compound’s structure and the nature of its target.
Biochemical Pathways
Oxazole derivatives can influence a variety of biochemical pathways, depending on their specific targets . These effects can range from antimicrobial to anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, and the presence of other compounds or enzymes.
Properties
IUPAC Name |
5-(2-chloro-6-fluoro-3-methylphenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c1-6-2-3-7(12)9(10(6)11)8-4-13-5-14-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUIWWFIVOKJAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C2=CN=CO2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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